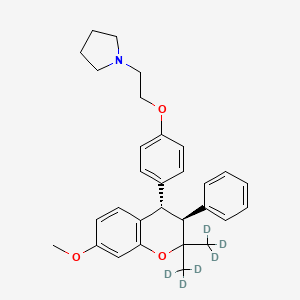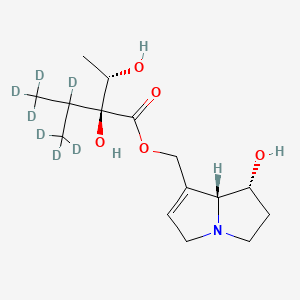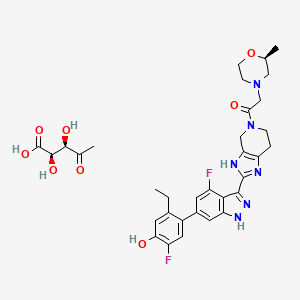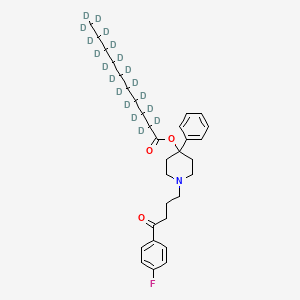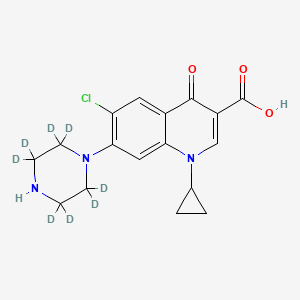
Drotaverine-d10 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drotaverine-d10 (hydrochloride) is a deuterated form of drotaverine hydrochloride, an antispasmodic drug used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. It is a benzylisoquinoline derivative structurally related to papaverine but exhibits more potent antispasmodic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of drotaverine-d10 (hydrochloride) involves the deuteration of drotaverine hydrochlorideThis can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of drotaverine-d10 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Drotaverine-d10 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Scientific Research Applications
Drotaverine-d10 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the effects of deuterium incorporation on molecular structure and dynamics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways, particularly those involving smooth muscle contraction and relaxation.
Medicine: Explored for its therapeutic potential in treating conditions associated with smooth muscle spasms, such as irritable bowel syndrome and dysmenorrhea.
Industry: Utilized in the development of novel drug formulations and delivery systems to enhance bioavailability and therapeutic efficacy
Mechanism of Action
Drotaverine-d10 (hydrochloride) exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound also decreases calcium uptake in smooth muscle cells, further contributing to its antispasmodic effects .
Comparison with Similar Compounds
Similar Compounds
Papaverine: A benzylisoquinoline derivative with similar antispasmodic properties but less potent than drotaverine.
Valethamate Bromide: Another antispasmodic agent used to promote cervical dilation during labor.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with antispasmodic effects
Uniqueness
Drotaverine-d10 (hydrochloride) is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable tool in both research and clinical settings for studying and treating smooth muscle-related conditions .
Properties
Molecular Formula |
C24H32ClNO4 |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-bis(1,1,2,2,2-pentadeuterioethoxy)-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13-;/i3D3,4D3,7D2,8D2; |
InChI Key |
JBFLYOLJRKJYNV-VJBSGEFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC(=C(C=C3)OCC)OCC)OC([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


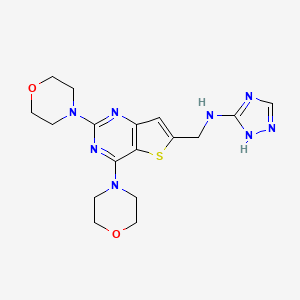
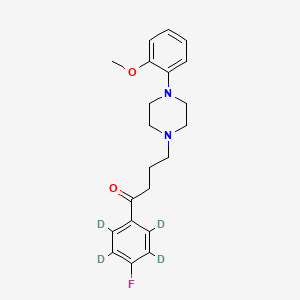
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
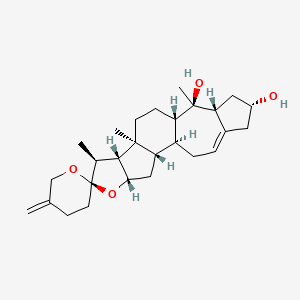

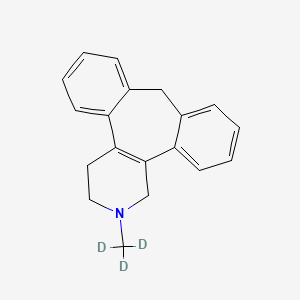
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

